[1-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate
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Overview
Description
[1-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C30H33Cl2N3O4 It is known for its unique structure, which includes a naphthalene ring, a hydrazone linkage, and a dichlorobenzoate moiety
Preparation Methods
The synthesis of [1-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate typically involves multiple steps. The process begins with the preparation of the decanoylaminoacetyl hydrazine, which is then reacted with naphthaldehyde to form the hydrazone linkage. The final step involves the esterification of the hydrazone with 2,4-dichlorobenzoic acid under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[1-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include:
- [1-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate
- [1-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate
- [1-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] benzoate These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of [1-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C30H33Cl2N3O4 |
---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C30H33Cl2N3O4/c1-2-3-4-5-6-7-8-13-28(36)33-20-29(37)35-34-19-25-23-12-10-9-11-21(23)14-17-27(25)39-30(38)24-16-15-22(31)18-26(24)32/h9-12,14-19H,2-8,13,20H2,1H3,(H,33,36)(H,35,37)/b34-19+ |
InChI Key |
GTUIVCRFXNXOPH-ALQBTCKLSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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